Scandenolide

Catalog No.
S542733
CAS No.
23758-16-9
M.F
C17H18O7
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandenolide

CAS Number

23758-16-9

Product Name

Scandenolide

IUPAC Name

(8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3

InChI Key

SLIMCFUYVZKJTC-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C

Solubility

Soluble in DMSO

Synonyms

Scandenolide;

Canonical SMILES

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C

Description

The exact mass of the compound (8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate is 308.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scandenolide is a sesquiterpene lactone primarily isolated from the plant Mikania cordata, which is known for its medicinal properties. This compound exhibits a unique structure characterized by a 15-carbon skeleton, typical of sesquiterpenes, and is recognized for its potential biological activities, including anti-inflammatory and antimicrobial effects. Scandenolide's molecular formula is C15H16O5C_{15}H_{16}O_5 and it has been identified as a key bioactive component within the Mikania genus, which is prevalent in tropical regions .

Typical of sesquiterpene lactones. It can participate in hydrolysis, leading to the formation of corresponding acids and alcohols. Additionally, under acidic conditions, scandenolide can rearrange to yield different structural isomers. Its reactivity can be influenced by substituents on the lactone ring, affecting its stability and interaction with biological targets .

Scandenolide has demonstrated significant biological activities, including:

  • Anti-inflammatory Activity: It inhibits leukotriene production, which plays a critical role in inflammatory responses .
  • Antimicrobial Properties: Studies indicate that scandenolide exhibits antimicrobial effects against various pathogens, contributing to its traditional use in herbal medicine .
  • Cytotoxicity: Compared to other compounds in its class, scandenolide shows relatively low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications .

The synthesis of scandenolide can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting scandenolide from the leaves of Mikania cordata using solvents like chloroform or methanol. This process often includes steps such as ultrasonic extraction and chromatography to isolate the compound effectively .
  • Chemical Synthesis: Although less common, synthetic routes have been explored using starting materials that mimic the natural precursors found in plants. These methods typically involve multi-step reactions including cyclization and functional group transformations .

Scandenolide has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is considered for use in developing new medications.
  • Cosmetics: Its bioactivity makes it a candidate for formulations aimed at reducing inflammation or infection in skin care products.
  • Traditional Medicine: Used in various cultures for treating ailments related to inflammation and infections .

Research on scandenolide's interactions with biological systems has revealed its potential as an inhibitor of leukotriene synthesis. This suggests that it may interact with enzymes involved in inflammatory pathways, such as lipoxygenases. Additionally, studies have indicated that scandenolide may modulate cellular signaling pathways, impacting cell proliferation and apoptosis .

Several compounds share structural similarities with scandenolide, particularly within the sesquiterpene lactone class:

Compound NameSource PlantBiological ActivityUnique Features
MikanolideMikania micranthaAntimicrobial, anti-inflammatoryExhibits higher cytotoxicity
DeoxymikanolideMikania micranthaAntimicrobialLess potent than scandenolide
DihydroscandenolideMikania cordataAntimicrobialStructural variation affects activity
MiscandeninVarious Mikania spp.Anti-inflammatoryKnown for analgesic properties

Scandenolide stands out due to its specific anti-inflammatory effects combined with lower cytotoxicity compared to other sesquiterpene lactones. Its unique profile makes it a valuable compound for further research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Exact Mass

334.10525291 g/mol

Monoisotopic Mass

334.10525291 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

23758-16-9

Dates

Modify: 2024-02-18
1: Ysrael MC, Croft KD. Inhibition of leukotriene and platelet activating factor synthesis in leukocytes by the sesquiterpene lactone scandenolide. Planta Med. 1990 Jun;56(3):268-70. PubMed PMID: 2168055.
2: Li Y, Li J, Li Y, Wang XX, Cao AC. Antimicrobial constituents of the leaves of Mikania micrantha H. B. K. PLoS One. 2013 Oct 2;8(10):e76725. doi: 10.1371/journal.pone.0076725. eCollection 2013. PubMed PMID: 24098556; PubMed Central PMCID: PMC3788719.
3: Ahmed M, Rahman MT, Alimuzzaman M, Shilpi JA. Analgesic sesquiterpene dilactone from Mikania cordata. Fitoterapia. 2001 Dec;72(8):919-21. PubMed PMID: 11731117.
4: Laurella LC, Cerny N, Bivona AE, Sánchez Alberti A, Giberti G, Malchiodi EL, Martino VS, Catalan CA, Alonso MR, Cazorla SI, Sülsen VP. Assessment of sesquiterpene lactones isolated from Mikania plants species for their potential efficacy against Trypanosoma cruzi and Leishmania sp. PLoS Negl Trop Dis. 2017 Sep 25;11(9):e0005929. doi: 10.1371/journal.pntd.0005929. eCollection 2017 Sep. PubMed PMID: 28945741; PubMed Central PMCID: PMC5629014.

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